ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes:
- Ethyl carboxylate group at position 1.
- 4-Oxo substituent at position 2.
- 4-(Trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
The compound is synthesized via sequential functionalization of the thieno[3,4-d]pyridazine scaffold, likely involving amide coupling (e.g., benzamido addition) and sulfamoylation steps . Its structural complexity suggests applications in medicinal chemistry, particularly as a tau aggregation inhibitor for neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O6S2/c1-4-33(5-2)42(38,39)19-13-7-16(8-14-19)23(35)31-24-21-20(15-41-24)22(26(37)40-6-3)32-34(25(21)36)18-11-9-17(10-12-18)27(28,29)30/h7-15H,4-6H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHSIXFJDFKWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS Number: 888471-38-3) is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 526.58 g/mol. The structure features a thieno[3,4-d]pyridazine core, which is significant for its biological activity. The presence of a trifluoromethyl group and a sulfamoyl moiety are critical for its pharmacological properties.
Structural Representation
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at specific concentrations.
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Cytotoxicity and Selectivity
A critical aspect of evaluating new compounds is their cytotoxicity towards mammalian cells. In studies using Chinese Hamster Ovary (CHO) cells:
- IC50 Values : The compound demonstrated an IC50 value indicative of moderate cytotoxicity, which suggests a need for further optimization to enhance selectivity towards pathogens over host cells.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied:
| Modification | Observed Activity |
|---|---|
| Trifluoromethyl Group | Increased lipophilicity and potential binding affinity to target sites |
| Sulfamoyl Moiety | Enhances solubility and may contribute to antibacterial activity |
| Benzamide Linkage | Critical for maintaining activity against specific strains |
Case Study 1: Antimycobacterial Activity
A study focused on the antimycobacterial activity of structurally similar compounds revealed that modifications in the sulfamoyl group significantly affected efficacy against Mycobacterium tuberculosis. The compound was tested under various conditions to assess its effectiveness in different media.
Case Study 2: Antifungal Properties
Another investigation highlighted the antifungal properties of related compounds against Candida species. The results indicated that certain structural features were vital for enhancing antifungal activity while minimizing toxicity to human cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- The 4-(trifluoromethyl)phenyl group in the target compound and Compound 30 increases hydrophobicity compared to the unsubstituted phenyl group in .
- The 4-(N,N-diethylsulfamoyl)benzamido moiety in the target compound introduces polar sulfonamide functionality, improving aqueous solubility relative to Compound 30/31.
Analytical Characterization
- NMR Spectroscopy :
- Mass Spectrometry :
Molecular Networking and Dereplication
- MS/MS Clustering : The target compound’s fragmentation pattern (e.g., loss of SO₂N(Et)₂ at m/z 498) distinguishes it from analogs like Compound 30 (neutral loss of NH₂ at m/z 367) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for this compound?
- Methodological Answer : Synthesis typically involves constructing the thieno[3,4-d]pyridazine core first, followed by sequential functionalization. Key steps include:
- Amide coupling : Introduce the 4-(N,N-diethylsulfamoyl)benzamido group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Esterification : Ethyl ester formation under mild conditions to preserve labile groups .
- Optimization : Control solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling), and stoichiometry (1.2–1.5 equivalents of reagents) to minimize side products .
Q. What characterization techniques are essential to confirm structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and stereochemistry (e.g., distinguishing trifluoromethyl proton environments) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion matching theoretical mass ± 2 ppm) .
- HPLC-PDA : Assess purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for initial activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or phosphodiesterases via fluorescence-based assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays for adenosine or serotonin receptors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., dimethylsulfamoyl), trifluoromethyl (e.g., chloro), or ester groups to assess impact on potency .
- Bioisosteric Replacement : Replace the thieno[3,4-d]pyridazine core with pyridopyrimidine or quinazoline scaffolds .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .
Q. What computational approaches predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine A₂A receptor (PDB: 5IU4) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG) .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Off-Target Profiling : Screen against panels of 50+ kinases/receptors to identify promiscuity .
- Metabolic Stability : Test liver microsome stability to rule out false negatives from rapid degradation .
Q. What strategies enable regioselective functionalization of the thieno[3,4-d]pyridazine core?
- Methodological Answer :
- Protecting Groups : Use Boc for amine protection during sulfamoyl benzamido coupling .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) at C3/C5 positions .
- Directing Groups : Install pyridyl directing groups to enhance C-H activation at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
